REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:19][C:20]([N:22]([CH3:24])[CH3:23])=[O:21]>CN(C=O)C>[CH3:23][N:22]([CH3:24])[C:20](=[O:21])[CH2:19][O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
by partitioning between ethyl acetate and 2M hydrochloric acid
|
Type
|
WASH
|
Details
|
washing with HCl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporating to dryness
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in DMF (5 mL)
|
Type
|
STIRRING
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Details
|
The mixture was stirred at RT over the weekend
|
Type
|
CUSTOM
|
Details
|
Partitioned between ethyl acetate and 2M HCl
|
Type
|
WASH
|
Details
|
the organic solution was washed with HCl (×2), brine (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(COC1=CC=C(C(=O)OC)C=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |